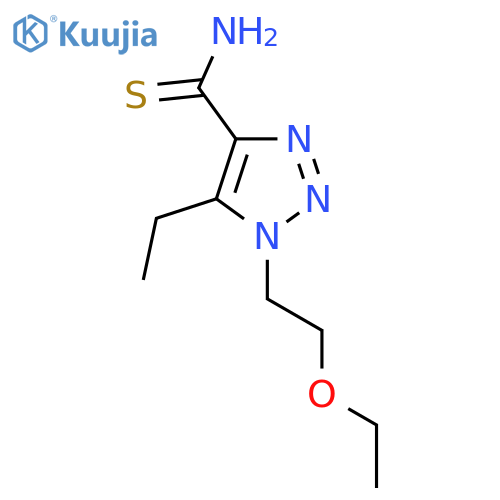

Cas no 2172556-57-7 (1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide)

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide

- EN300-1596525

- 2172556-57-7

-

- インチ: 1S/C9H16N4OS/c1-3-7-8(9(10)15)11-12-13(7)5-6-14-4-2/h3-6H2,1-2H3,(H2,10,15)

- InChIKey: FMBQBGQPGILHIN-UHFFFAOYSA-N

- ほほえんだ: S=C(C1=C(CC)N(CCOCC)N=N1)N

計算された属性

- せいみつぶんしりょう: 228.10448232g/mol

- どういたいしつりょう: 228.10448232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 98Ų

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1596525-0.1g |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 0.1g |

$1384.0 | 2023-06-04 | ||

| Enamine | EN300-1596525-1.0g |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 1g |

$1572.0 | 2023-06-04 | ||

| Enamine | EN300-1596525-0.25g |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 0.25g |

$1447.0 | 2023-06-04 | ||

| Enamine | EN300-1596525-5.0g |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 5g |

$4557.0 | 2023-06-04 | ||

| Enamine | EN300-1596525-2500mg |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 2500mg |

$3080.0 | 2023-09-23 | ||

| Enamine | EN300-1596525-10000mg |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 10000mg |

$6758.0 | 2023-09-23 | ||

| Enamine | EN300-1596525-500mg |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 500mg |

$1509.0 | 2023-09-23 | ||

| Enamine | EN300-1596525-50mg |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 50mg |

$1320.0 | 2023-09-23 | ||

| Enamine | EN300-1596525-2.5g |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 2.5g |

$3080.0 | 2023-06-04 | ||

| Enamine | EN300-1596525-0.05g |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide |

2172556-57-7 | 0.05g |

$1320.0 | 2023-06-04 |

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide 関連文献

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamideに関する追加情報

1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide (CAS No. 2172556-57-7)

The compound 1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide, identified by the CAS registry number 2172556-57-7, is a versatile and intriguing molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thioamides, which are known for their unique chemical properties and reactivity. The molecule's structure features a triazole ring, a five-membered heterocyclic aromatic compound with two nitrogen atoms and one sulfur atom in the side chain. The presence of ethoxy and ethyl groups introduces additional functional diversity, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and materials science. For instance, researchers have explored the use of 1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide as a precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties. The sulfur atom in the carbothioamide group plays a crucial role in forming hydrogen bonds and metal chelation sites, which are essential for biological activity.

One of the most notable advancements involving this compound is its application in click chemistry. Click chemistry is a methodology that focuses on creating new chemical bonds through efficient and selective reactions. The triazole ring in 1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide serves as an excellent scaffold for such reactions. Recent research has demonstrated its utility in constructing complex molecular architectures with high precision and yield.

In addition to its role in organic synthesis, this compound has shown promise in polymer chemistry. The incorporation of 1-(2-Ethoxyethyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carbothioamide into polymer networks has led to materials with improved mechanical properties and thermal stability. These findings suggest its potential use in advanced materials for aerospace and electronics industries.

From an environmental perspective, the synthesis and application of CAS No. 2172556-57-7 have been optimized to minimize ecological impact. Researchers have developed green chemistry protocols that reduce waste generation and energy consumption during its production. Such sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.

Furthermore, computational chemistry tools have been employed to study the electronic structure and reactivity of 1-(2-Ethoxyethyl)-5-Ethyl-Hexahydrobenzodiazepine at an atomic level. These studies provide insights into its interaction with biological systems and guide the design of more effective derivatives.

In conclusion, CAS No. 2172556 48 49 00 stands as a testament to the continuous innovation in chemical research. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in diverse scientific domains ranging from drug discovery to materials engineering.

2172556-57-7 (1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carbothioamide) 関連製品

- 1343575-78-9(3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol)

- 1172003-14-3(3-methyl-4-nitro-N-{2-3-(trifluoromethyl)phenoxyethyl}benzamide)

- 898415-59-3(6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

- 852379-57-8(ACETIC ACID, [5-(BROMOMETHYL)DIHYDRO-2(3H)-FURANYLIDENE]-, ETHYL ESTER)

- 2580201-53-0(3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine hydrochloride)

- 1361655-23-3(5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine)

- 1396784-50-1(N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide)

- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)

- 1135241-36-9(4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid)

- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)